molecular formula C25H25NO5 B13672350 Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate

Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate

Cat. No.: B13672350
M. Wt: 419.5 g/mol
InChI Key: SVTHQRWAGDTJIV-UHFFFAOYSA-N
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Description

Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other bioactive molecules .

Preparation Methods

The synthesis of Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields . The process may involve the reaction of a substituted isoquinoline with various reagents to introduce the benzyloxy, methoxy, and ethyl ester groups.

Chemical Reactions Analysis

Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 10-methoxy-6-methyl-2-oxo-9-phenylmethoxy-6,7-dihydrobenzo[a]quinolizine-3-carboxylate

InChI

InChI=1S/C25H25NO5/c1-4-30-25(28)20-14-26-16(2)10-18-11-24(31-15-17-8-6-5-7-9-17)23(29-3)12-19(18)21(26)13-22(20)27/h5-9,11-14,16H,4,10,15H2,1-3H3

InChI Key

SVTHQRWAGDTJIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(CC3=CC(=C(C=C3C2=CC1=O)OC)OCC4=CC=CC=C4)C

Origin of Product

United States

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